

Technical Guide: Spectroscopic and Synthetic Overview of Benzenemethanamine, N-butyl-3-iodo-

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Compound of Interest

Compound Name: *Benzenemethanamine, N-butyl-3-iodo-*

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For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of **Benzenemethanamine, N-butyl-3-iodo-**. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide outlines the most plausible synthetic routes and details the standard experimental protocols for its characterization. The included workflow diagrams and data tables are presented as a template for the acquisition and presentation of future experimental results.

Introduction

Benzenemethanamine, N-butyl-3-iodo- is a substituted aromatic amine. The presence of an iodine atom on the benzene ring and an N-butyl group offers potential for this molecule to be a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. The iodo-substituent can participate in various cross-coupling reactions, while the secondary amine moiety is a common feature in biologically active molecules. This guide aims to provide a foundational understanding for the synthesis and spectroscopic characterization of this compound.

Proposed Synthetic Routes

Two primary synthetic strategies are proposed for the preparation of **Benzenemethanamine, N-butyl-3-iodo-**: Reductive Amination and N-Alkylation.

2.1. Reductive Amination of 3-Iodobenzaldehyde with Butylamine

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.^[1] This approach involves the reaction of 3-iodobenzaldehyde with butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

- Reaction:
 - Formation of the imine from 3-iodobenzaldehyde and butylamine.
 - Reduction of the imine using a suitable reducing agent.
- Advantages: This method is generally high-yielding and avoids the over-alkylation that can be an issue with direct alkylation methods.^[1]

2.2. N-Alkylation of 3-Iodobenzylamine with a Butyl Halide

Direct alkylation of a primary amine with an alkyl halide is another common method for the synthesis of secondary amines. In this case, 3-iodobenzylamine would be reacted with a butyl halide, such as butyl bromide, in the presence of a base.

- Reaction: 3-iodobenzylamine reacts with butyl bromide in the presence of a base to yield **Benzenemethanamine, N-butyl-3-iodo-**.
- Considerations: This reaction can sometimes lead to the formation of a tertiary amine as a byproduct due to dialkylation.^[2] Careful control of reaction conditions is necessary to favor monoalkylation.

Experimental Protocols

While specific experimental data for **Benzenemethanamine, N-butyl-3-iodo-** is not available, the following are general protocols for the proposed syntheses and subsequent spectroscopic analysis, based on standard laboratory practices.

3.1. General Procedure for Reductive Amination

- To a solution of 3-iodobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add butylamine (1-1.2 equivalents).
- The mixture is stirred at room temperature for a period of time (typically 1-2 hours) to allow for imine formation.
- A reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), is added portion-wise at 0 °C.[\[1\]](#)
- The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- The reaction is quenched, and the product is extracted with an organic solvent.
- The organic layer is dried, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography.

3.2. General Procedure for N-Alkylation

- Dissolve 3-iodobenzylamine (1 equivalent) and a base (e.g., potassium carbonate, triethylamine; 2-3 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
- Add butyl bromide (1-1.2 equivalents) dropwise to the mixture.
- The reaction is heated (e.g., to 60-80 °C) and stirred until completion (monitored by TLC or GC-MS).
- After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
- The organic extracts are combined, washed, dried, and concentrated.
- The residue is purified by column chromatography.

3.3. Spectroscopic Characterization Protocols

- **Mass Spectrometry (MS):** Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced via direct infusion or through a gas chromatograph.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- **Infrared (IR) Spectroscopy:** IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette. The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, hexane).

Spectroscopic Data (Hypothetical)

As no experimental data for **Benzenemethanamine, N-butyl-3-iodo-** was found, the following tables are provided as a template for organizing future experimental results.

Table 1: Mass Spectrometry Data

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
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| EI | Data not available | Data not available | Data not available |

Table 2: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
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| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
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| Data not available | Data not available |

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
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| Data not available | Data not available | Data not available |

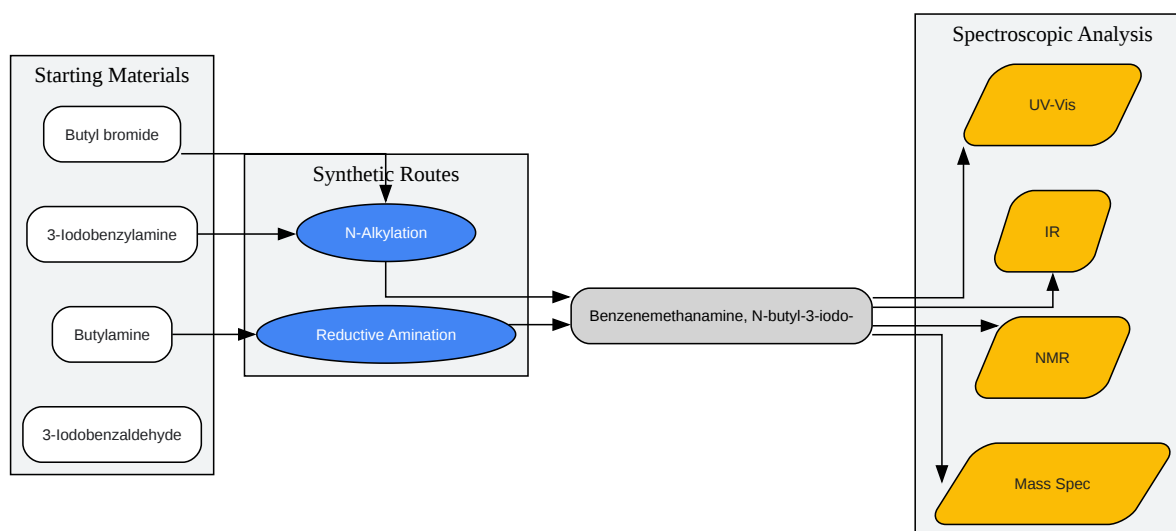
Table 5: UV-Vis Spectroscopic Data

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Solvent
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| Data not available | Data not available | Data not available |

Visualizations

The following diagrams illustrate the proposed synthetic workflows.



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Caption: Synthetic and analytical workflow for **Benzenemethanamine, N-butyl-3-iodo-**.

Conclusion

This technical guide provides a framework for the synthesis and characterization of **Benzenemethanamine, N-butyl-3-iodo-**. While experimental data for this compound is not currently available in the public domain, the proposed synthetic routes via reductive amination and N-alkylation offer reliable methods for its preparation. The detailed protocols and data table templates are intended to guide future research and ensure a standardized approach to the characterization of this and related compounds. Further investigation is warranted to determine the spectroscopic properties and potential applications of this molecule.

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References

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